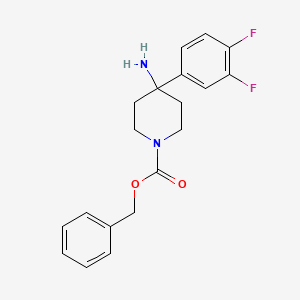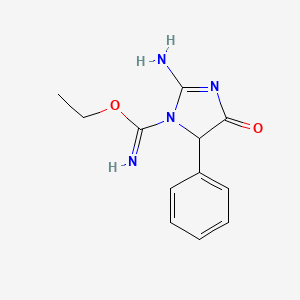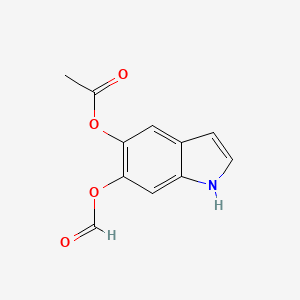![molecular formula C13H16N2O3S B12933103 1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 55036-71-0](/img/structure/B12933103.png)
1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxyethoxyethyl group, a phenyl group, and a thioxoimidazolidinone core, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multiple steps. One common method includes the reaction of 2-(2-hydroxyethoxy)ethylamine with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
For industrial production, the process is scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Thiols, sulfides.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethoxyethyl group can form hydrogen bonds with amino acid residues in the enzyme, while the phenyl group can participate in hydrophobic interactions. The thioxoimidazolidinone core may also interact with metal ions or other cofactors, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one can be compared with other similar compounds such as:
1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-oxoimidazolidin-4-one: This compound has an oxo group instead of a thioxo group, which can affect its reactivity and biological activity.
1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-thione: This compound has an additional thioxo group, which can enhance its ability to interact with metal ions.
1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-amine: This compound has an amine group, which can increase its solubility and potential for hydrogen bonding.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the 1-(2-(2-Hydroxyethoxy)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one scaffold.
Propriétés
Numéro CAS |
55036-71-0 |
|---|---|
Formule moléculaire |
C13H16N2O3S |
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
1-[2-(2-hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H16N2O3S/c16-7-9-18-8-6-14-10-12(17)15(13(14)19)11-4-2-1-3-5-11/h1-5,16H,6-10H2 |
Clé InChI |
KKUCNZFCKXIHEB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=S)N1CCOCCO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


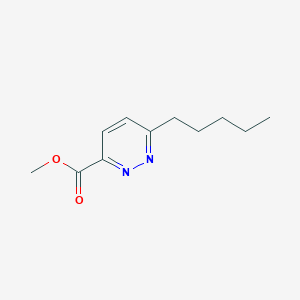
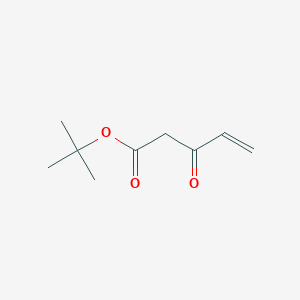

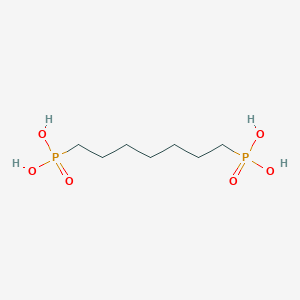
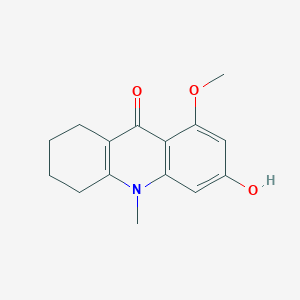

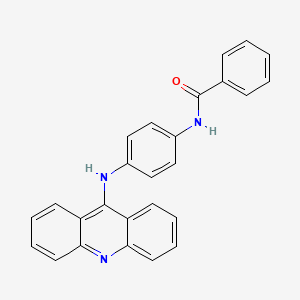
![tert-Butyl 8-(isopropylamino)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B12933065.png)
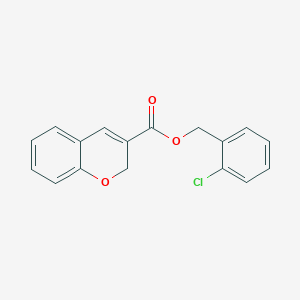
![7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B12933077.png)
![N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide](/img/structure/B12933085.png)
